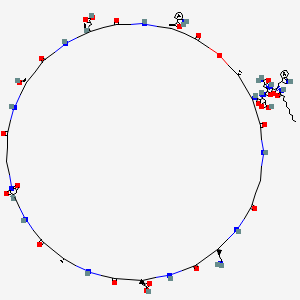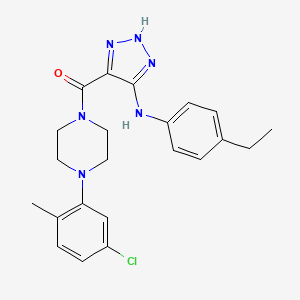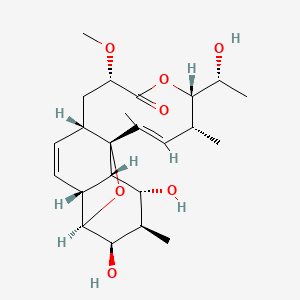
zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride” is a complex chemical compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound consists of a zinc ion coordinated with a phenoxazinylidene derivative and diethylazanium, along with tetrachloride ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride” likely involves multiple steps, including the preparation of the phenoxazinylidene derivative, coordination with zinc ions, and the formation of the final complex with diethylazanium and tetrachloride ions. Typical reaction conditions may include controlled temperatures, pH levels, and the use of specific solvents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis techniques, including batch or continuous flow processes. The use of catalysts, purification steps, and quality control measures are essential to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: The phenoxazinylidene moiety may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions may alter the oxidation state of the zinc ion or other components.
Substitution: Substitution reactions may involve the replacement of ligands or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, water). Reaction conditions such as temperature, pressure, and pH must be carefully controlled.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a catalyst or reagent in various organic synthesis reactions. Its unique structure may enable specific interactions with other molecules, facilitating complex chemical transformations.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules such as proteins, nucleic acids, and lipids. Its ability to bind to specific targets may make it useful in biochemical assays or as a probe for studying cellular processes.
Medicine
In medicine, this compound may have potential therapeutic applications, such as acting as an antimicrobial agent or a drug delivery vehicle. Its interactions with biological targets may enable it to modulate specific pathways or processes in the body.
Industry
In industrial applications, this compound may be used in the development of new materials, coatings, or sensors. Its unique chemical properties may make it suitable for specific industrial processes or products.
Mecanismo De Acción
The mechanism of action of “zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride” likely involves its interactions with molecular targets such as enzymes, receptors, or other biomolecules. The zinc ion may play a crucial role in coordinating these interactions, while the phenoxazinylidene and diethylazanium components may contribute to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other zinc-coordinated complexes with phenoxazinylidene derivatives or diethylazanium ligands. Examples may include:
- Zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-methylazanium;tetrachloride
- Zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-ethylazanium;tetrachloride
Uniqueness
The uniqueness of “zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride” may lie in its specific combination of ligands and coordination environment
Propiedades
Fórmula molecular |
C34H42Cl4N8O2Zn |
|---|---|
Peso molecular |
801.9 g/mol |
Nombre IUPAC |
zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride |
InChI |
InChI=1S/2C17H20N4O.4ClH.Zn/c2*1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;;;;;/h2*6-9H,4-5H2,1-3H3,(H3,18,19);4*1H;/q;;;;;;+2/p-2 |
Clave InChI |
JJKNZNYHIUJGIC-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3OC2=C1)C)N)N)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3OC2=C1)C)N)N)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109961.png)

![5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;dihydrochloride](/img/structure/B14109970.png)
![ethyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14109978.png)

![3-benzyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110005.png)
![2-Butyl-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110010.png)
![4-([1,1'-Biphenyl]-4-yl)pent-3-en-2-one](/img/structure/B14110015.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110032.png)
![ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14110048.png)
![1-(3,4-Dichlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110055.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110060.png)
![7-Bromo-1-[4-(propan-2-yl)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110061.png)
